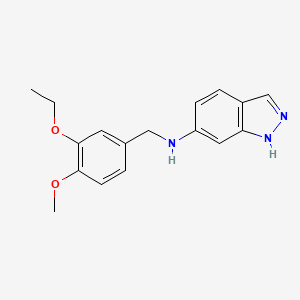
N-cyclopentyl-N'-(3-methoxybenzyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-N'-(3-methoxybenzyl)thiourea, also known as CPMT, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of thiourea derivatives, which have been shown to exhibit various biological activities, such as antitumor, anti-inflammatory, and antiviral properties. CPMT has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in scientific research studies.
作用机制
The mechanism of action of N-cyclopentyl-N'-(3-methoxybenzyl)thiourea is not fully understood, but it has been proposed to involve the inhibition of specific enzymes and signaling pathways. For example, N-cyclopentyl-N'-(3-methoxybenzyl)thiourea has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. N-cyclopentyl-N'-(3-methoxybenzyl)thiourea has also been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects
N-cyclopentyl-N'-(3-methoxybenzyl)thiourea has been shown to exhibit various biochemical and physiological effects in scientific research studies. For example, N-cyclopentyl-N'-(3-methoxybenzyl)thiourea has been reported to induce the expression of specific genes involved in apoptosis and cell cycle regulation, in human breast cancer cells. N-cyclopentyl-N'-(3-methoxybenzyl)thiourea has also been shown to inhibit the production of reactive oxygen species (ROS) in human monocytes, which are involved in inflammation and oxidative stress. In addition, N-cyclopentyl-N'-(3-methoxybenzyl)thiourea has been shown to inhibit the replication of the hepatitis C virus in human liver cells.
实验室实验的优点和局限性
N-cyclopentyl-N'-(3-methoxybenzyl)thiourea has several advantages and limitations for lab experiments. One advantage is that it can be easily synthesized using different methods, and its purity can be determined using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). N-cyclopentyl-N'-(3-methoxybenzyl)thiourea can also be used in different assays to investigate its biological activities, such as cell viability assays and enzyme activity assays. However, one limitation of N-cyclopentyl-N'-(3-methoxybenzyl)thiourea is that its solubility in water is limited, which can affect its bioavailability and efficacy in vivo.
未来方向
There are several future directions for the study of N-cyclopentyl-N'-(3-methoxybenzyl)thiourea and its potential therapeutic applications. One direction is to investigate the structure-activity relationship of N-cyclopentyl-N'-(3-methoxybenzyl)thiourea and its analogs, to identify more potent and selective compounds. Another direction is to investigate the pharmacokinetics and pharmacodynamics of N-cyclopentyl-N'-(3-methoxybenzyl)thiourea in animal models, to determine its efficacy and safety in vivo. Furthermore, N-cyclopentyl-N'-(3-methoxybenzyl)thiourea can be used as a lead compound for the development of novel drugs targeting cancer, inflammation, and viral infections.
合成方法
N-cyclopentyl-N'-(3-methoxybenzyl)thiourea can be synthesized using different methods, including the reaction of cyclopentylamine with 3-methoxybenzylisothiocyanate in the presence of a base, such as sodium hydroxide. The reaction yields N-cyclopentyl-N'-(3-methoxybenzyl)thiourea as a white crystalline solid, which can be purified using recrystallization techniques. Other methods of synthesis have also been reported, such as the reaction of cyclopentylamine with 3-methoxybenzylchlorocarbamate in the presence of a base.
科学研究应用
N-cyclopentyl-N'-(3-methoxybenzyl)thiourea has been investigated for its potential therapeutic applications in scientific research studies. One study reported that N-cyclopentyl-N'-(3-methoxybenzyl)thiourea exhibited antitumor activity against human breast cancer cells, by inducing cell cycle arrest and apoptosis. Another study showed that N-cyclopentyl-N'-(3-methoxybenzyl)thiourea had anti-inflammatory effects, by inhibiting the production of pro-inflammatory cytokines in human monocytes. N-cyclopentyl-N'-(3-methoxybenzyl)thiourea has also been studied for its potential antiviral activity against the hepatitis C virus.
属性
IUPAC Name |
1-cyclopentyl-3-[(3-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-17-13-8-4-5-11(9-13)10-15-14(18)16-12-6-2-3-7-12/h4-5,8-9,12H,2-3,6-7,10H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJYAAUFLKZGAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=S)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N'-(3-methoxybenzyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(diethylamino)sulfonyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide](/img/structure/B5759857.png)
![1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5759871.png)

![3-ethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5759892.png)
![N-(2,5-dimethylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5759897.png)
![methyl {4-[(4-biphenylylcarbonyl)amino]phenyl}acetate](/img/structure/B5759905.png)
![5-isopropyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5759914.png)
![1-[(2,6-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5759917.png)



